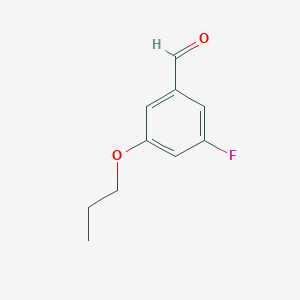

3-Fluoro-5-propoxybenzaldehyde

Description

3-Fluoro-5-propoxybenzaldehyde (CAS 883443-33-2) is a fluorinated benzaldehyde derivative with a propoxy group (-OCH2CH2CH3) at the 5-position and a fluorine atom at the 3-position of the aromatic ring. Its molecular structure is characterized by the electron-withdrawing fluorine substituent, which polarizes the aromatic ring, and the propoxy group, which introduces steric bulk and lipophilicity. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its aldehyde group serves as a reactive site for condensation or nucleophilic addition reactions . It is commercially available through five global suppliers, reflecting its moderate accessibility for industrial applications .

Properties

IUPAC Name |

3-fluoro-5-propoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-2-3-13-10-5-8(7-12)4-9(11)6-10/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRCRXMCOAQEEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-propoxybenzaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a boronic acid derivative and a halogenated benzaldehyde under palladium catalysis. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran .

Industrial Production Methods: In an industrial setting, the production of 3-Fluoro-5-propoxybenzaldehyde may involve large-scale halogen-exchange reactions . For example, 4-chlorobenzaldehyde can be fluorinated using a fluorinating agent such as potassium fluoride in the presence of a catalyst . This method is advantageous due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-propoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 3-Fluoro-5-propoxybenzoic acid.

Reduction: 3-Fluoro-5-propoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-propoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving fluorinated compounds.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-propoxybenzaldehyde involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural Analogues with Alkoxy Substituents

The propoxy group in 3-Fluoro-5-propoxybenzaldehyde distinguishes it from related benzaldehydes with alternative alkoxy substituents. Key comparisons include:

Key Findings :

- Lipophilicity : The propoxy group enhances lipophilicity compared to the methoxymethoxy substituent but less so than the phenyl group.

- Reactivity : Steric hindrance from the propoxy group may slow aldehyde reactivity in nucleophilic additions compared to smaller substituents like methoxymethoxy .

Derivatives with Alternative Functional Groups

Replacing the aldehyde group with other functional groups alters reactivity and applications:

Key Findings :

- Acidity vs. Reactivity : The carboxylic acid derivative (3-Fluoro-5-propoxybenzoic acid) exhibits pH-dependent solubility and is suited for ionic interactions, unlike the aldehyde, which undergoes redox reactions .

- Nitrile Utility : The nitrile group in 3-Fluoro-5-phenylbenzonitrile enables participation in click chemistry and catalytic cyanation reactions, expanding its utility in material science .

Impact of Substituent Position and Electronic Effects

The meta -positions of fluorine and propoxy groups in 3-Fluoro-5-propoxybenzaldehyde create a unique electronic environment:

- Electron-Withdrawing Effects : Fluorine deactivates the aromatic ring, directing electrophilic substitution to the para -position relative to the aldehyde.

Comparison with Ortho/Isomers: No direct evidence for ortho-substituted analogues was found, but theoretical models suggest ortho-fluorine would further deactivate the aldehyde via stronger inductive effects .

Biological Activity

3-Fluoro-5-propoxybenzaldehyde is an organic compound with a molecular formula of C10H11F O2 and a molecular weight of approximately 182.19 g/mol. Its structure features a benzene ring with a propoxy group and a fluorine atom, which contribute to its chemical properties and potential biological activities. This article reviews the biological activity of 3-Fluoro-5-propoxybenzaldehyde, highlighting relevant research findings, structure-activity relationships (SAR), and case studies.

The presence of the aldehyde functional group (-CHO) in 3-Fluoro-5-propoxybenzaldehyde allows it to engage in various chemical reactions, making it a valuable intermediate in organic synthesis. The fluorine atom can enhance lipophilicity and alter the electronic properties of the compound, potentially influencing its biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to 3-Fluoro-5-propoxybenzaldehyde exhibit significant antimicrobial properties. For instance, studies on related aryl aldehydes have shown effectiveness against various pathogens, including bacteria and fungi. The aldehyde functionality is crucial for this activity, as it can interact with microbial enzymes and disrupt metabolic pathways .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Fluoro-5-propoxybenzaldehyde | Gram-positive bacteria | 32 µg/mL |

| 4-Hydroxybenzaldehyde | Fungi | 16 µg/mL |

| 5-Methoxybenzaldehyde | Gram-negative bacteria | 64 µg/mL |

Anti-Cancer Properties

The potential anti-cancer activity of 3-Fluoro-5-propoxybenzaldehyde has been explored through its interactions with specific protein kinases involved in cancer progression. For example, compounds with similar structures have been found to inhibit Pim-1 and Pim-2 kinases, which are overexpressed in certain cancers . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cell lines.

Case Study: Inhibition of Pim Kinases

A recent study evaluated the effects of various aldehydes on the proliferation of prostate cancer cells. The results demonstrated that analogs of 3-Fluoro-5-propoxybenzaldehyde significantly inhibited cell growth at concentrations as low as 10 µM. The mechanism was attributed to the disruption of kinase signaling pathways essential for tumor growth .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 3-Fluoro-5-propoxybenzaldehyde. Research indicates that modifications at specific positions on the benzene ring can enhance or diminish biological activity:

- Fluorine Substitution : The presence of fluorine at the 3-position has been shown to increase lipophilicity and improve binding affinity to target proteins.

- Alkoxy Group : The propoxy group at the 5-position contributes to overall stability and solubility, which are important for bioavailability.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Fluorine at 3-position | Increased binding affinity |

| Propoxy at 5-position | Enhanced solubility |

| Hydroxyl substitution | Improved inhibitory potency against kinases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.